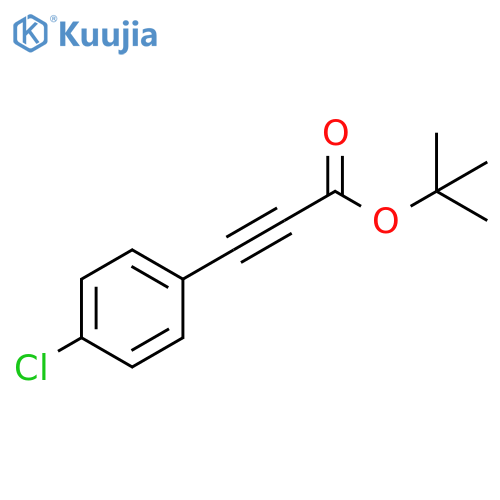Cas no 1051853-02-1 (1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate)

1051853-02-1 structure
商品名:1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate
1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate 化学的及び物理的性質
名前と識別子
-
- 1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate
- EN300-743515
- 1051853-02-1
- tert-butyl 3-(4-chlorophenyl)prop-2-ynoate
-
- インチ: 1S/C13H13ClO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,1-3H3
- InChIKey: YCWXZHOCHKMEFX-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)C#CC1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 236.0604073g/mol
- どういたいしつりょう: 236.0604073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 312.9±25.0 °C(Predicted)
1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-743515-0.5g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 0.5g |
$754.0 | 2024-05-23 | |
| Enamine | EN300-743515-5.0g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 5.0g |
$2277.0 | 2024-05-23 | |
| Enamine | EN300-743515-0.05g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 0.05g |
$660.0 | 2024-05-23 | |
| Enamine | EN300-743515-1.0g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 1.0g |
$785.0 | 2024-05-23 | |
| Enamine | EN300-743515-2.5g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 2.5g |
$1539.0 | 2024-05-23 | |
| Enamine | EN300-743515-0.25g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 0.25g |
$723.0 | 2024-05-23 | |
| Enamine | EN300-743515-0.1g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 0.1g |
$691.0 | 2024-05-23 | |
| Enamine | EN300-743515-10.0g |
tert-butyl 3-(4-chlorophenyl)prop-2-ynoate |
1051853-02-1 | 95% | 10.0g |
$3376.0 | 2024-05-23 |
1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate 関連文献
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
3. Book reviews
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
1051853-02-1 (1,1-Dimethylethyl 3-(4-chlorophenyl)-2-propynoate) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
